molecular formula C12H20ClNO2 B2852447 2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride CAS No. 75667-94-6

2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride

Cat. No.: B2852447
CAS No.: 75667-94-6
M. Wt: 245.75
InChI Key: DXXZWAMIRWFYBO-UHFFFAOYSA-N
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Description

2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C12H20ClNO2 and a molecular weight of 245.75 g/mol It is a derivative of adamantane, a polycyclic hydrocarbon, and features an amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride typically involves the reaction of 3-aminoadamantane with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and acetic acid moiety play crucial roles in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride is unique due to its specific combination of an amino group and an acetic acid moiety attached to the adamantane core. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific applications .

Properties

IUPAC Name

2-(3-amino-1-adamantyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15;/h8-9H,1-7,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXZWAMIRWFYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75667-94-6
Record name (3-Amino-1-adamantyl)acetic acid hydrochloride
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